N-cyclopentyl-2-nitro-4-[5-(pyridin-4-yl)-1,2,4-oxadiazol-3-yl]aniline
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Overview
Description
N-cyclopentyl-2-nitro-4-[5-(pyridin-4-yl)-1,2,4-oxadiazol-3-yl]aniline is a complex organic compound that features a unique combination of functional groups, including a nitro group, a pyridine ring, and an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopentyl-2-nitro-4-[5-(pyridin-4-yl)-1,2,4-oxadiazol-3-yl]aniline typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the nitration of aniline derivatives, followed by cyclization reactions to form the oxadiazole ring. The pyridine ring is introduced through coupling reactions, such as Suzuki-Miyaura coupling, which is known for its mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for nitration and cyclization steps, as well as the development of efficient purification methods to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
N-cyclopentyl-2-nitro-4-[5-(pyridin-4-yl)-1,2,4-oxadiazol-3-yl]aniline can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under appropriate conditions.
Substitution: The aromatic rings can participate in electrophilic and nucleophilic substitution reactions.
Coupling Reactions: The pyridine ring can be involved in cross-coupling reactions, such as Suzuki-Miyaura coupling.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen gas with a palladium catalyst.
Substitution: Reagents such as halogens or nucleophiles can be used under acidic or basic conditions.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Organic Synthesis: It can serve as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Mechanism of Action
The mechanism by which N-cyclopentyl-2-nitro-4-[5-(pyridin-4-yl)-1,2,4-oxadiazol-3-yl]aniline exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the nitro group and the aromatic rings can influence its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N-cyclopentyl-2-nitroaniline:
2-nitro-4-[5-(pyridin-4-yl)-1,2,4-oxadiazol-3-yl]aniline: Similar structure but without the cyclopentyl group, which may affect its physical and chemical properties.
Uniqueness
N-cyclopentyl-2-nitro-4-[5-(pyridin-4-yl)-1,2,4-oxadiazol-3-yl]aniline is unique due to the combination of its functional groups, which confer a range of chemical reactivities and potential applications. The presence of the cyclopentyl group, nitro group, pyridine ring, and oxadiazole ring makes it a versatile compound for various scientific research applications.
Properties
IUPAC Name |
N-cyclopentyl-2-nitro-4-(5-pyridin-4-yl-1,2,4-oxadiazol-3-yl)aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N5O3/c24-23(25)16-11-13(5-6-15(16)20-14-3-1-2-4-14)17-21-18(26-22-17)12-7-9-19-10-8-12/h5-11,14,20H,1-4H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIGMJWLYUWEVGJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC2=C(C=C(C=C2)C3=NOC(=N3)C4=CC=NC=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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